molecular formula C6H9ClOSi B8051391 3-(Trimethylsilyl)prop-2-ynoyl chloride

3-(Trimethylsilyl)prop-2-ynoyl chloride

Cat. No.: B8051391
M. Wt: 160.67 g/mol
InChI Key: CIQYUDZNFLTUTN-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)prop-2-ynoyl chloride (CAS: 66224-70-2) is a silylated acyl chloride with the molecular formula C₆H₉ClOSi and a molecular weight of 176.72 g/mol (calculated from atomic weights). It is characterized by a terminal alkyne group adjacent to a trimethylsilyl (TMS) moiety and a reactive acyl chloride functional group. This compound is synthesized via the reaction of trimethylsilylpropiolic acid with oxalyl chloride, followed by amidation or further derivatization . The TMS group enhances steric protection and modulates reactivity, making the compound valuable in organic synthesis, particularly in click chemistry and transition metal-catalyzed reactions .

Properties

IUPAC Name

3-trimethylsilylprop-2-ynoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClOSi/c1-9(2,3)5-4-6(7)8/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQYUDZNFLTUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66224-70-2
Record name 3-(trimethylsilyl)propioloyl chloride
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Preparation Methods

3-(Trimethylsilyl)prop-2-ynoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of trimethylsilylpropynoic acid with thionyl chloride. This reaction typically yields a mixture of 3-(trimethylsilyl)propioloyl chloride and 3-chloro-3-trimethylsilyl-2-propenoyl chloride . The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure high yield and purity of the desired product .

Chemical Reactions Analysis

3-(Trimethylsilyl)prop-2-ynoyl chloride undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(Trimethylsilyl)prop-2-ynoyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group enhances the stability of the molecule, while the propioloyl chloride moiety provides a reactive site for chemical transformations. The compound can form intermediates such as carbocations and carbanions, which facilitate various synthetic processes.

Comparison with Similar Compounds

Trimethylsilyl Group Influence

The TMS group in this compound reduces electron density at the alkyne, suppressing unwanted polymerization while enabling regioselective desilylation for subsequent functionalization (e.g., allylation or cross-coupling) . In contrast, prop-2-ynoyl chloride (lacking the TMS group) exhibits higher electrophilicity but is less stable, requiring low-temperature storage to prevent decomposition .

Acyl Chloride Reactivity

Like propionyl chloride, this compound undergoes nucleophilic acyl substitution with amines and alcohols. However, the TMS group slows hydrolysis compared to non-silylated analogs, allowing controlled reactions in aqueous-organic biphasic systems .

Stability and Handling

  • This compound is moisture-sensitive but less prone to hydrolysis than propionyl chloride due to the hydrophobic TMS group. Storage under inert gas (e.g., N₂) is recommended .
  • Triphenylmethyl chloride’s stability arises from steric hindrance, whereas the linear structure of prop-2-ynoyl chloride necessitates stringent anhydrous conditions .

Biological Activity

3-(Trimethylsilyl)prop-2-ynoyl chloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 66224-70-2
  • Molecular Formula : C7H11ClOSi
  • Molecular Weight : 178.70 g/mol

This compound features a trimethylsilyl group attached to a propyne moiety, with a chloride functional group that enhances its reactivity. The presence of the trimethylsilyl group contributes to its stability and solubility in organic solvents.

Synthesis

The synthesis of this compound typically involves the reaction of propargyl alcohol with trimethylsilyl chloride in the presence of a suitable base, followed by chlorination. The general reaction can be summarized as follows:

  • Formation of Propargyl Alcohol :
    Propargyl Alcohol+Trimethylsilyl Chloride3 Trimethylsilyl prop 2 ynol\text{Propargyl Alcohol}+\text{Trimethylsilyl Chloride}\rightarrow \text{3 Trimethylsilyl prop 2 ynol}
  • Chlorination :
    3 Trimethylsilyl prop 2 ynol+SOCl23 Trimethylsilyl prop 2 ynoyl chloride\text{3 Trimethylsilyl prop 2 ynol}+\text{SOCl}_2\rightarrow \text{3 Trimethylsilyl prop 2 ynoyl chloride}

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the downregulation of anti-apoptotic proteins and activation of caspases.

Table 1: In Vitro Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF710Induction of apoptosis
MDA-MB-23115Inhibition of cell proliferation
PC312Modulation of cell cycle regulators

Antimicrobial Properties

In addition to anticancer activity, this compound exhibits antimicrobial properties against various bacterial strains. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Case Studies

  • Study on Cancer Cell Lines : A study conducted on breast cancer cell lines (MCF7 and MDA-MB-231) demonstrated that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as a therapeutic agent in cancer treatment.
  • Antimicrobial Efficacy : Another study evaluated the compound's efficacy against multi-drug resistant bacterial strains, showing promising results that could lead to the development of new antimicrobial therapies.

Q & A

Q. What spectroscopic techniques are essential for characterizing reaction intermediates?

  • Advanced Tools :
  • In Situ IR : Monitor acyl chloride consumption in real-time.
  • Dynamic NMR : Track conformational changes in intermediates (e.g., enolates).
  • X-ray Crystallography : Resolve crystal structures of silyl-stabilized intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trimethylsilyl)prop-2-ynoyl chloride
Reactant of Route 2
Reactant of Route 2
3-(Trimethylsilyl)prop-2-ynoyl chloride

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